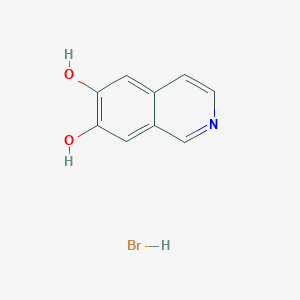
Isoquinoline-6,7-diol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline-6,7-diol hydrobromide is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Isoquinoline-6,7-diol hydrobromide exhibits notable interactions with various biological systems:
- Neurotransmitter Modulation : The compound has been shown to interact with μ-opioid receptors (MORs), which are critical in pain modulation and reward pathways in the brain. Its activation of these receptors can lead to significant neurological effects, including potential applications in pain management and treatment of substance abuse disorders .
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, suggesting its utility in treating neurodegenerative diseases. Studies have demonstrated that isoquinoline derivatives can influence cellular signaling pathways and protect against neuronal damage.
- Antiviral Properties : Isoquinoline derivatives have been investigated for their antiviral activities, particularly against HIV and other viral infections. The mechanisms include inhibition of viral replication and interference with viral entry into host cells . this compound may share similar properties due to its structural characteristics.
Therapeutic Applications
The potential therapeutic applications of this compound are broad:
- Pain Management : Due to its interaction with opioid receptors, it may serve as a basis for developing new analgesics .
- Treatment of Neurodegenerative Diseases : Its neuroprotective effects position it as a candidate for treating conditions like Alzheimer's disease or Parkinson's disease.
- Antiviral Drug Development : Given its potential antiviral properties, further research could lead to the development of new antiviral agents targeting HIV or other viruses .
Comparative Analysis with Related Compounds
A comparative analysis can elucidate the unique properties of this compound relative to other isoquinoline derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Salsolinol | 1-Methyl derivative; involved in dopamine metabolism | Potential neurotoxic effects linked to alcohol abuse |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | Methyl group at position 1; similar biological activity | More potent MOR agonist than non-methylated counterparts |
| Berberine | Contains multiple hydroxyl groups; derived from plants | Exhibits strong antibacterial and anti-inflammatory properties |
This table highlights the diversity within the isoquinoline family while emphasizing the specific receptor interactions and therapeutic potentials of this compound.
Propiedades
Número CAS |
113884-76-7 |
|---|---|
Fórmula molecular |
C9H8BrNO2 |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
isoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C9H7NO2.BrH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h1-5,11-12H;1H |
Clave InChI |
OFRUFXYUVKMBPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=CC(=C(C=C21)O)O.Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













